1-(3-Fluorophenyl)-4-methoxybutan-2-one
Description
1-(3-Fluorophenyl)-4-methoxybutan-2-one is an organic compound with the molecular formula C₁₀H₁₄FO₂ It is characterized by a fluorophenyl group attached to a methoxybutanone structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-fluorophenol and methoxybutanone as the primary starting materials.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 3-fluorophenol is acylated with methoxybutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted phenyl derivatives.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-methoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-6-5-11(13)8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOMIWYIWRVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 1-(3-Fluorophenyl)-4-methoxybutan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-4-methoxybutan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
3-Fluoroacetophenone: A simpler fluorophenyl ketone without the methoxy group.
1-(3-Fluorophenyl)ethanol: A fluorophenyl alcohol derivative.
4-Methoxybutan-2-one: A methoxybutanone compound without the fluorophenyl group.
Biological Activity
1-(3-Fluorophenyl)-4-methoxybutan-2-one, also known by its CAS number 1179602-83-5, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F1O2 |
| Molecular Weight | 224.25 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound's structure allows it to engage with specific receptors and enzymes, influencing neurotransmitter release and metabolic processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in treating metabolic disorders.
- Neuropharmacological Effects : Research indicates that it may modulate neurotransmitter systems, potentially impacting mood and cognitive functions.
Neuropharmacological Effects
A study published in MDPI highlighted that this compound could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders such as depression. The interaction with serotonin receptors is particularly significant as these receptors are critical targets in pharmacotherapy.
Enzyme Inhibition
Research has demonstrated that this compound can effectively inhibit enzyme activity at low micromolar concentrations. This property positions it as a promising lead compound for drug development targeting metabolic disorders.
Antimicrobial Properties
Compounds derived from this compound have exhibited notable antibacterial activities against various strains, indicating its relevance in developing new antibiotics.
Study 1: Neuropharmacological Effects
In a neuropharmacological study, the effects of this compound on neurotransmitter systems were assessed. The results indicated a significant modulation of serotonin release, which could have implications for treating mood disorders.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on enzymes involved in metabolic pathways. The findings revealed that it could inhibit enzyme activity effectively, supporting its potential as a therapeutic agent for metabolic disorders.
Study 3: Antimicrobial Activity
Research into derivatives of this compound showed promising antibacterial properties. Compounds synthesized from this precursor demonstrated significant activity against various bacterial strains, underscoring its potential in antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
